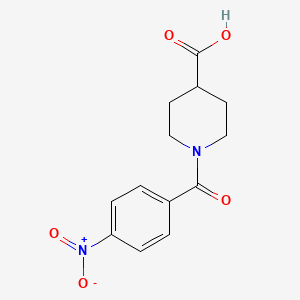

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid

Description

Structural Characterization of 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic Acid

Molecular Geometry and Conformational Analysis

The compound’s structure consists of:

- Piperidine ring : A six-membered saturated nitrogen-containing heterocycle.

- 4-Nitrobenzoyl group : A benzoyl moiety substituted with a nitro (-NO₂) group at the para position.

- Carboxylic acid : A -COOH group attached to the 4-position of the piperidine ring.

The piperidine ring adopts a chair conformation, with the carboxylic acid and nitrobenzoyl groups occupying axial and equatorial positions, respectively, to minimize steric strain. The nitro group’s electron-withdrawing nature induces partial double-bond character in the adjacent C-N bond, influencing the molecular geometry.

Key Geometric Parameters :

| Bond/Group | Length (Å) | Angle (°) |

|---|---|---|

| C-N (piperidine) | 1.47 | 110–115 |

| C=O (carboxylic acid) | 1.21 | 120–125 |

| C-NO₂ (nitrobenzoyl) | 1.48 | 120–125 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (DMSO-d₆, 400 MHz) :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2', H-6') | 7.46–7.19 | Doublet | 2H |

| Aromatic (H-3") | 7.04–6.73 | Multiplet | 4H |

| Piperidine (H-3, H-5) | 6.82–6.78 | Doublet of doublets | 2H |

| Carboxylic acid (OH) | 12.5 (broad) | Singlet | 1H |

¹³C NMR : Key signals include:

- Carboxylic acid carbonyl : ~170 ppm.

- Nitrobenzoyl carbonyl : ~165 ppm.

- Piperidine carbons : 40–50 ppm (CH₂) and 60–70 ppm (N-CH).

Infrared (IR) Vibrational Mode Assignments

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H (carboxylic acid) | 3376 (broad) | Stretching |

| C=O (carboxylic acid) | 1680–1600 | Asymmetric stretching |

| C=O (nitrobenzoyl) | 1601–1513 | Aromatic C=C and C=O |

| NO₂ | 1513–1350 | Asymmetric and symmetric stretching |

IR data confirms the presence of the nitro group and carboxylic acid, with peaks consistent with aromatic and piperidine moieties.

Mass Spectrometric Fragmentation Patterns

Mass Spectrum (FAB-MS) :

| m/z | Fragment | Structure |

|---|---|---|

| 278 | [M+H]⁺ | Molecular ion |

| 232 | [M-NO₂]⁺ | Loss of nitro group (46 Da) |

| 213 | [M-COOH]⁺ | Loss of carboxylic acid (65 Da) |

Fragmentation patterns align with typical nitrobenzoyl and carboxylic acid cleavage, as observed in piperidine derivatives.

X-ray Crystallographic Studies

Crystallographic data for structurally related compounds (e.g., C₁₃H₁₁NO₂) reveal:

| Parameter | Value |

|---|---|

| Space group | P-1 (triclinic) |

| Unit cell dimensions (Å) | a = 9.0456, b = 10.1549, c = 12.3667 |

| R₁ (observed data) | 0.0476 |

| R (all data) | 0.0734 |

The compound’s crystalline packing is stabilized by:

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies (e.g., B3LYP/6-31G*) predict:

- HOMO-LUMO gap : ~4.5 eV (indicative of moderate electronic reactivity).

- Molecular orbitals : Nitro group-dominated LUMO, carboxylic acid-influenced HOMO.

- Optimized geometry : Piperidine ring in chair conformation, nitro group coplanar with benzene ring.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surfaces reveal:

- N-H⋯O interactions : Major contributors to intermolecular contacts.

- H⋯H interactions : Secondary contacts stabilizing crystal packing.

- Fingerprint plots : Dominance of hydrogen-bonding interactions over van der Waals forces.

Properties

IUPAC Name |

1-(4-nitrobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-12(9-1-3-11(4-2-9)15(19)20)14-7-5-10(6-8-14)13(17)18/h1-4,10H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTSLMZECVJNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353238 | |

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303994-58-3 | |

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Benzoylation of Piperidine Derivatives

Reaction Overview :

This method involves benzoylation of 4-piperidinecarboxylic acid using 4-nitrobenzoyl chloride as the benzoylating agent.

- Reactants :

- 4-Piperidinecarboxylic acid

- 4-Nitrobenzoyl chloride

- Base (e.g., triethylamine or pyridine)

- Solvent : Dichloromethane or tetrahydrofuran.

- Reaction Conditions :

- Maintain the reaction temperature at 0–5°C during the addition of 4-nitrobenzoyl chloride.

- Stir the mixture at room temperature for several hours.

- Workup :

- Quench the reaction with water.

- Extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

- Purify the product via recrystallization using ethanol or ethyl acetate.

Yield : Typically high, depending on the purity of reactants and reaction control.

Condensation via N-BOC Protection

Reaction Overview :

This method uses N-BOC-protected piperidine derivatives to enhance selectivity during benzoylation.

- Reactants :

- N-BOC-piperidine-4-carboxylic acid

- 4-Nitrobenzoyl chloride

- Solvent : Dimethylformamide (DMF) or dichloromethane.

- Catalyst and Base :

- Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (Hydroxybenzotriazole).

- Add DIEA (Diisopropylethylamine) to neutralize acidic byproducts.

- Reaction Conditions :

- Stir at room temperature for 12–24 hours.

- Deprotection Step :

- Remove the BOC group using trifluoroacetic acid (TFA) in dichloromethane.

Yield : Moderate to high, with improved selectivity due to protection.

Grignard Reagent-Based Synthesis

Reaction Overview :

This method uses Grignard reagents for selective functionalization of piperidine derivatives.

- Reactants :

- Piperidine derivative

- Methyl-magnesium bromide or iodide

- Solvent : Anhydrous ether or tetrahydrofuran.

- Reaction Conditions :

- Conduct under anhydrous conditions at low temperatures (-10 to 0°C).

- Workup and Purification :

- Quench with dilute acid (e.g., HCl).

- Purify via column chromatography or recrystallization.

Limitations : Grignard reagents are moisture-sensitive, requiring stringent control over reaction conditions.

Catalytic Hydrogenation Followed by Benzoylation

This approach involves hydrogenation of precursor compounds followed by benzoylation.

Step 1: Hydrogenation

- Hydrogenate a nitro-substituted precursor using palladium on carbon (Pd/C) in ethanol under hydrogen gas pressure.

Step 2: Benzoylation

- Benzoylate the resulting amine with 4-nitrobenzoyl chloride under standard benzoylation conditions.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Cost | Industrial Suitability |

|---|---|---|---|---|

| Direct Benzoylation | High | Moderate | Low | High |

| N-BOC Protection | Moderate to High | High | Moderate | Moderate |

| Grignard Reagent-Based Synthesis | Moderate | High | High | Low |

| Catalytic Hydrogenation | Moderate | Moderate | Low | High |

Notes on Reaction Optimization

- Temperature Control: Precise temperature management is crucial for avoiding side reactions, especially in benzoylation steps.

- Purity of Reactants: Impurities in reactants can significantly affect yield and product purity.

- Solvent Choice: Polar solvents like DMF enhance reaction rates but may require careful handling due to toxicity.

- Post-Reaction Workup: Efficient extraction and purification techniques are essential for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

Reduction: Formation of 1-(4-aminobenzoyl)-4-piperidinecarboxylic acid.

Substitution: Formation of various substituted benzoyl derivatives.

Hydrolysis: Formation of piperidinecarboxylic acid and related derivatives.

Scientific Research Applications

Pharmaceutical Development

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as analgesics and anti-inflammatory agents. The compound's structure allows for modifications that can enhance biological activity and reduce side effects.

Case Study: Synthesis of Analgesics

Research has demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, studies involving the modification of the piperidine ring have led to the development of novel pain-relieving drugs that target specific pain pathways without the adverse effects commonly associated with traditional analgesics .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows chemists to create a variety of compounds with desired biological activities.

Data Table: Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Building Block | Used in synthesizing complex organic molecules |

| Reactivity | Engages in various chemical reactions |

| Targeted Modifications | Allows for specific biological activity enhancements |

Material Science

The compound has applications in material science, particularly in the formulation of polymers and coatings. It enhances properties such as durability, resistance to environmental factors, and overall material performance.

Case Study: Polymer Formulation

Research indicates that incorporating this compound into polymer matrices improves mechanical strength and thermal stability. This has implications for developing advanced materials suitable for various industrial applications .

Research in Chemical Biology

This compound acts as a useful probe in studying biological systems. It aids researchers in understanding enzyme interactions and mechanisms, which is crucial for drug discovery and development.

Data Table: Chemical Biology Applications

| Application Area | Description |

|---|---|

| Enzyme Interaction Studies | Helps elucidate enzyme mechanisms |

| Biological Probes | Serves as a tool for studying biological processes |

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying other compounds. This capability is essential for quality control processes in pharmaceutical manufacturing.

Case Study: Quality Control

Utilization of this compound in chromatographic techniques has improved the sensitivity and specificity of analytical methods used to monitor drug purity and concentration levels .

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring and carboxylic acid group contribute to the compound’s ability to bind to proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid with key analogs, emphasizing substituent effects:

Physicochemical Properties

Biological Activity

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid, with the chemical formula C₁₃H₁₄N₂O₅ and a molecular weight of approximately 278.26 g/mol, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis methods, and related research findings.

- Molecular Formula : C₁₃H₁₄N₂O₅

- Molecular Weight : 278.26 g/mol

- Melting Point : 202-204°C

- Boiling Point : 536.6°C at 760 mmHg

The unique structure of this compound, characterized by a nitro group on the benzoyl moiety attached to a piperidinecarboxylic acid framework, may influence its biological activity and reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmaceutical applications. Key areas of interest include:

- Antiviral Activity : Preliminary studies suggest that compounds with similar piperidine structures have shown antiviral effects against influenza and coronaviruses. Specifically, related piperidine derivatives have been evaluated for their ability to inhibit viral proteases, which are critical for viral replication .

- Enzyme Inhibition : The compound's structural features suggest potential interactions with various enzymes, including those involved in metabolic pathways and disease processes. Its nitro group may enhance binding affinity to specific targets.

Synthesis Methods

Several synthetic routes exist for producing this compound. These methods allow for the generation of high-purity compounds suitable for research purposes. Common synthesis techniques include:

- Ugi Reaction : A multi-component reaction involving isocyanides, amines, and carboxylic acids.

- Direct Acylation : Acylating piperidine derivatives with 4-nitrobenzoic acid under controlled conditions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(3-Nitrobenzoyl)-4-piperidinecarboxylic acid | C₁₃H₁₄N₂O₅ | Different nitro position |

| 1-(4-Aminobenzoyl)-4-piperidinecarboxylic acid | C₁₃H₁₄N₂O₄ | Contains an amino group instead of nitro |

| 1-(2-Nitrobenzoyl)-4-piperidinecarboxylic acid | C₁₃H₁₄N₂O₅ | Different substitution pattern on the benzene ring |

The specific positioning of the nitro group in this compound may enhance its biological activity compared to these analogs.

Q & A

Q. What are the common synthetic routes for 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid?

The compound can be synthesized via ester hydrolysis or amidation reactions. For example, the hydrolysis of an ethyl ester intermediate (e.g., ethyl 1-(4-nitrobenzoyl)piperidine-4-carboxylate) using aqueous NaOH in ethanol/water at room temperature yields the carboxylic acid derivative. This method typically achieves yields >85% after acidification and recrystallization . For amidation, coupling agents like EDCI/HOBt in anhydrous acetonitrile are used to react the carboxylic acid with amines, followed by purification via sequential washes (water, NaHCO₃, citric acid) and recrystallization from ethanol .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify aromatic proton environments (e.g., δ 7.93–8.09 ppm for nitrobenzoyl protons) and piperidine backbone signals .

- IR spectroscopy : Confirmation of carbonyl stretches (e.g., 1687 cm⁻¹ for carboxylic acid C=O) and nitro group vibrations (∼1520 cm⁻¹) .

- Elemental analysis : To validate %C, %H, and %N (e.g., calculated vs. observed values within ±0.3%) .

Q. How is the compound purified after synthesis?

Purification involves sequential solvent washes (ethyl acetate with water, NaHCO₃, and citric acid) to remove unreacted amines or acidic/byproduct impurities. The organic layer is dried over Na₂SO₄, concentrated, and recrystallized from ethanol or diisopropyl ether to isolate high-purity solids .

Advanced Research Questions

Q. How can reaction yields be optimized in amidation reactions involving this compound?

Yield optimization requires:

- Coupling agent selection : EDCI/HOBt systems enhance activation of the carboxylic acid, reducing side reactions .

- Solvent choice : Anhydrous acetonitrile minimizes hydrolysis of reactive intermediates.

- Stoichiometry : A 1:1 molar ratio of carboxylic acid to amine prevents excess reagent contamination .

- Reaction time : Extended stirring (overnight) ensures complete conversion, as evidenced by TLC monitoring.

Q. How do functional groups (e.g., nitro vs. sulfamoyl) influence reactivity in derivatives?

The electron-withdrawing nitro group reduces nucleophilicity at the benzoyl ring compared to sulfamoyl groups, affecting coupling efficiency. For example, nitro-substituted derivatives may require longer reaction times or higher temperatures for amidation compared to sulfonamide analogs .

Q. How should researchers address discrepancies in elemental analysis or spectral data?

- Contamination checks : Recrystallize the product multiple times to remove impurities (e.g., unreacted starting materials).

- Alternative characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks if elemental analysis deviates.

- Solvent residue analysis : Ensure NMR solvents (e.g., DMSO-d₆) do not overlap with target signals .

Q. What strategies mitigate solubility challenges during synthesis?

- Co-solvent systems : Use ethanol/water mixtures for hydrolysis to balance solubility of intermediates .

- Temperature control : Gradual cooling during recrystallization improves crystal formation for polar derivatives.

- Ion-pair extraction : Adjust pH during aqueous washes to ionize the compound, enhancing partition coefficients .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns or missing peaks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.